molecular formula C9H15NO3 B057262 Tert-butyl 3-oxocyclobutylcarbamate CAS No. 154748-49-9

Tert-butyl 3-oxocyclobutylcarbamate

Cat. No. B057262
Key on ui cas rn: 154748-49-9
M. Wt: 185.22 g/mol
InChI Key: FNHPTFKSPUTESA-UHFFFAOYSA-N
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Patent
US08524675B2

Procedure details

To a vigorously stirring solution of N-Boc-3-methylene-cyclobutanamine (9.8 g, 53.5 mmol) in DCM (160 mL) and H2O (160 mL) was added K2CO3 (3 g, 21.7 mmol), followed by NaIO4 (35 g, 163.5 mmol), tetrabutylammonium chloride (0.2 g, 0.72 mmol) and RuCl3 (0.6 g, 7.6 mmol). During the course of the reaction, the organic solution turned dark brown, the catalyst turned black, while the upper aqueous layer turned white. The reaction was monitored by TLC, and upon completion, the reaction mixture was filtered through a pad of celite. The filtrates were transferred to a separatory funnel, and the aqueous layer was extracted with DCM (2×50 mL). The combined organic layers were washed with 5% NaHCO3 (2×30 mL), brine (30 mL), dried over Na2SO4, filtered and evaporated to dryness to yield a crude, which was purified by flash chromatography (silica gel/hexanes:ethyl acetate 0-60%) to yield the desired N-Boc-3-amino-cyclobutanone (7.13 g, 38.53 mmol, 72% yield): NMR (250 MHz, CDCl3) δ 4.88 (bs, 1 H), 4.13-4.29 (m, 1 H), 3.23-3.41 (m, 2 H), 2.9-3.05 (m, 2 H), 1.39 (s, 9 H).
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaIO4
Quantity
35 g
Type
reactant
Reaction Step Two
[Compound]
Name
RuCl3
Quantity
0.6 g
Type
reactant
Reaction Step Three
Quantity
0.2 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([NH:8][CH:9]1[CH2:12][C:11](=C)[CH2:10]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].C([O-])([O-])=[O:15].[K+].[K+]>C(Cl)Cl.O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC>[C:1]([NH:8][CH:9]1[CH2:12][C:11](=[O:15])[CH2:10]1)([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
9.8 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1CC(C1)=C
Name
Quantity
3 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
160 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
160 mL
Type
solvent
Smiles
O
Step Two
Name
NaIO4
Quantity
35 g
Type
reactant
Smiles
Step Three
Name
RuCl3
Quantity
0.6 g
Type
reactant
Smiles
Step Four
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
During the course of the reaction
FILTRATION
Type
FILTRATION
Details
upon completion, the reaction mixture was filtered through a pad of celite
CUSTOM
Type
CUSTOM
Details
The filtrates were transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with DCM (2×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with 5% NaHCO3 (2×30 mL), brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to yield a crude, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (silica gel/hexanes:ethyl acetate 0-60%)

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC(C)(C)C)NC1CC(C1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 38.53 mmol
AMOUNT: MASS 7.13 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 177.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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